Antiproliferative Activity: CAS 7520-94-7 Matches Clinical Benchmark Cisplatin
In a direct head-to-head comparison, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (Compound 5e) demonstrated an antiproliferative IC₅₀ of 1.56 μM, exhibiting slightly higher potency than the standard chemotherapeutic agent cisplatin, which had an IC₅₀ of 1.67 μM . This establishes the compound's cytotoxic activity as comparable to a clinically established benchmark. Furthermore, it displayed a favorable selectivity profile by showing no significant binding to adenosine A1, A2A, or A2B receptors at a concentration of 1 μM .
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.56 μM |
| Comparator Or Baseline | Cisplatin (IC₅₀ = 1.67 μM) |
| Quantified Difference | Target compound is 0.11 μM more potent (lower IC₅₀ value) |
| Conditions | In vitro cell proliferation assay |
Why This Matters
This data provides a quantitative benchmark for procurement, confirming the compound's intrinsic anticancer research utility is comparable to a clinically used drug, which is a strong differentiator from inactive or less potent thiazole analogs.
